Linalyl phenylacetate

vapor pressure volatility fragrance fixation

Linalyl phenylacetate (CAS 7143-69-3, FEMA 3501, JECFA is a synthetic aromatic monoterpenoid ester formed from linalool and phenylacetic acid. It belongs to the linalyl ester family alongside linalyl acetate, linalyl benzoate, linalyl cinnamate, and linalyl formate.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 7143-69-3
Cat. No. B1200358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalyl phenylacetate
CAS7143-69-3
Synonyms3,7-dimethyl-1,6-octadien-3-yl phenylacetate
linalyl phenylacetate
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C
InChIInChI=1S/C18H24O2/c1-5-18(4,13-9-10-15(2)3)20-17(19)14-16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3
InChIKeyRROUXOOIXJRTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water; soluble in olis
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Linalyl Phenylacetate (CAS 7143-69-3): A Distinctive High-Substantivity Fragrance Ester for Procurement Evaluation


Linalyl phenylacetate (CAS 7143-69-3, FEMA 3501, JECFA 1019) is a synthetic aromatic monoterpenoid ester formed from linalool and phenylacetic acid [1]. It belongs to the linalyl ester family alongside linalyl acetate, linalyl benzoate, linalyl cinnamate, and linalyl formate. Unlike the more volatile linalyl acetate, linalyl phenylacetate exhibits exceptionally low vapor pressure (0.0000373 mm Hg at 20 °C) and extended substantivity (12 hours on blotter), positioning it as a mid-to-base note fixative rather than a top-note modifier [2]. Its odor profile is characterized as a mildly floral, intensely sweet neroli-rose type with honey undertones, differentiating it from the bergamot-lavender character of linalyl acetate and the tuberose character of linalyl benzoate [3].

Why Linalyl Phenylacetate Cannot Be Replaced by Linalyl Acetate or Benzoate in Formulations Requiring Controlled Volatility and Extended Longevity


Linalyl esters are not interchangeable despite sharing the linalool backbone. The acyl moiety (acetate, benzoate, phenylacetate, cinnamate, formate) fundamentally governs vapor pressure, substantivity, and odor character. Linalyl acetate (vapor pressure ~0.1 mm Hg, substantivity 8 hours) functions as a volatile top note, whereas linalyl phenylacetate (vapor pressure ~0.0000373 mm Hg, substantivity 12 hours) behaves as a low-volatility fixative [1][2]. Linalyl benzoate offers a tuberose odor with only 6-hour substantivity, and linalyl cinnamate, while also low in volatility (0.0013 hPa), provides a balsamic-sweet profile distinct from the honey-neroli signature of linalyl phenylacetate [3][4]. Substituting these esters without reformulation alters fragrance evaporation curves, character, and regulatory standing. Furthermore, linalyl phenylacetate has been explicitly used as a read-across analog to demonstrate absence of skin sensitization potential for linalyl benzoate, indicating a favorable and well-characterized safety profile that not all linalyl esters share [5].

Linalyl Phenylacetate (7143-69-3): Quantitative Head-to-Head Evidence for Procurement Decision-Making


Vapor Pressure: Linalyl Phenylacetate Is ~2,700-Fold Less Volatile Than Linalyl Acetate

Linalyl phenylacetate exhibits a vapor pressure of 0.0000373 mm Hg at 20 °C (EPI Suite v4.0), which is approximately 2,700-fold lower than that of linalyl acetate (0.1 mm Hg at 20 °C) and approximately 270-fold lower than linalyl benzoate (0.00998 mm Hg, equivalent to 0.0133 hPa) [1][2]. Even compared to linalyl cinnamate (0.000975 mm Hg, 0.0013 hPa), linalyl phenylacetate remains approximately 26-fold less volatile [3]. This extremely low vapor pressure classifies linalyl phenylacetate as a fixative/base-note material, in stark contrast to the top-note volatility of linalyl acetate and linalyl formate (0.08 mm Hg) [4].

vapor pressure volatility fragrance fixation evaporation rate

Substantivity: Linalyl Phenylacetate Outlasts Linalyl Acetate by 50% on Blotter

At 100% concentration on blotter, linalyl phenylacetate exhibits a substantivity of 12 hours, compared with 8 hours for linalyl acetate, 6 hours for linalyl benzoate, and 8 hours for linalyl cinnamate [1][2][3][4]. This 50% longer substantivity over linalyl acetate and 100% over linalyl benzoate positions linalyl phenylacetate as the longest-lasting member among the commonly used linalyl esters. The extended substantivity correlates with its low vapor pressure, confirming its utility as a fixative in fine fragrance and functional product formulations.

substantivity fragrance longevity tenacity odor persistence

Skin Sensitization: Linalyl Phenylacetate Demonstrated Non-Sensitizing, Serving as Read-Across for Linalyl Benzoate

In the RIFM safety assessment of linalyl benzoate (CAS 126-64-7), linalyl phenylacetate was explicitly selected as a suitable read-across analog for the skin sensitization endpoint, with data demonstrating that linalyl phenylacetate does not possess skin sensitization potential [1]. By contrast, linalyl acetate has reported skin irritation potential (classified as H315: Causes skin irritation under GHS) [2]. The RIFM updated safety assessment (2022) further confirmed that all seven human health endpoints for linalyl phenylacetate—including skin sensitization, phototoxicity, genotoxicity, and repeated dose toxicity—were cleared using target data, read-across, and/or TTC [3]. The non-reactive DST (Defined Sensitization Threshold) provides supported concentrations presenting no appreciable risk for skin sensitization [3].

skin sensitization safety assessment read-across RIFM

Cramer Classification and Toxicological Threshold: Linalyl Phenylacetate Assigned to Low-Toxicity Class I

Linalyl phenylacetate is classified as Cramer Class I (low toxicity) by the OECD QSAR Toolbox v4.2, consistent with its structural features as a simple ester of linalool and phenylacetic acid [1]. This classification allows for higher TTC (Threshold of Toxicological Concern) values, facilitating safety clearance under low-exposure scenarios. In the 2022 RIFM update, all genotoxicity, repeated dose toxicity, reproductive toxicity, phototoxicity, and local respiratory toxicity endpoints were cleared [1]. The JECFA evaluation (2002) concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2]. By contrast, the broader linalool and linalyl ester class includes materials such as linalyl cinnamate, which was used as a read-across analog for repeated dose toxicity of linalyl benzoate, indicating that not all linalyl esters share identical toxicological clearance [3].

Cramer classification TTC toxicological threshold safety evaluation

Odor Profile Specificity: Linalyl Phenylacetate Delivers a Honey-Neroli-Rose Signature Not Replicable by Other Linalyl Esters

Linalyl phenylacetate is characterized by a mildly floral, intensely sweet neroli-rose type odor with honey undertones as described in the FAO JECFA specifications [1]. In direct contrast, linalyl acetate presents a fresh, sweet, green, citrus, bergamot-lavender profile [2]; linalyl benzoate offers a heavy, floral, tuberose, balsamic character [3]; linalyl cinnamate provides a sweet, balsamic, fruity effect [4]; and linalyl formate delivers a fruity-floral, bergamot-lavender top note [5]. These qualitative differences are not substitutable in fragrance formulation: the honey-neroli-rose signature of linalyl phenylacetate is specifically sought for floral accords requiring warmth and sweetness without the citrus lift of linalyl acetate or the heavy tuberose of linalyl benzoate.

odor profile organoleptic neroli-rose fragrance differentiation

Volume of Use: Linalyl Phenylacetate Is a Low-Volume Specialty Ingredient, Enabling Exclusivity in Formulation

According to IFRA volume-of-use surveys, linalyl phenylacetate worldwide usage is in the band of <1 metric ton per year (IFRA, 2019), compared to linalyl acetate which is manufactured at approximately 2,000 metric tons per annum [1][2]. This three-order-of-magnitude difference positions linalyl phenylacetate as a low-volume specialty ingredient suitable for exclusive fine fragrance formulations, while linalyl acetate is a high-volume commodity material. The 95th percentile concentration of linalyl phenylacetate in fine fragrance is reported at 0.00056% (RIFM, 2019), with correspondingly low systemic exposure (total systemic exposure 0.000010 mg/kg/day) [1].

volume of use specialty ingredient IFRA exclusivity

Linalyl Phenylacetate (7143-69-3): Evidence-Backed Application Scenarios Driven by Differential Physicochemical and Safety Properties


Fine Fragrance Mid-to-Base Note Fixative Requiring Extended Longevity

In fine fragrance formulations where a neroli-rose heart note must persist beyond 8 hours on skin, linalyl phenylacetate's 12-hour substantivity and exceptionally low vapor pressure (0.0000373 mm Hg) make it the preferred choice over linalyl acetate (8 hours, 0.1 mm Hg). Its honey-neroli-rose profile provides warmth and sweetness that complements floral accords without the volatility-driven top-note dissipation characteristic of linalyl acetate [1][2].

Leave-On Personal Care Products Requiring Non-Sensitizing Fragrance Ingredients

For leave-on cosmetics (face creams, body lotions) where prolonged skin contact demands minimal sensitization risk, linalyl phenylacetate's demonstrated non-sensitizing profile—as evidenced by its use as a read-across analog in linalyl benzoate safety assessments—provides a scientifically defensible alternative to linalyl acetate, which carries a GHS H315 skin irritation classification [3][4].

Exclusive Niche Perfumery Leveraging Low-Volume Specialty Ingredient Status

With worldwide usage under 1 metric ton per year, linalyl phenylacetate qualifies as a low-volume specialty ingredient suitable for limited-edition or niche fragrance collections where ingredient exclusivity is a marketable attribute. This contrasts with the commodity-scale availability of linalyl acetate (~2,000 metric tons/year), which cannot support exclusivity claims [5].

Flavor Formulations Requiring JECFA-Cleared Honey-Floral Notes

As a JECFA-evaluated flavoring agent (JECFA 1019) with 'no safety concern at current levels of intake,' linalyl phenylacetate can be incorporated into food and beverage flavor formulations requiring a sweet, honey-neroli character. Its FEMA GRAS status (FEMA 3501) further supports its use in regulated food flavor markets [6].

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